5-(3-Chloro-4-methylphenyl)thiazol-2-amine
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Overview
Description
5-(3-Chloro-4-methylphenyl)thiazol-2-amine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its thiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Chloro-4-methylphenyl)thiazol-2-amine typically involves the Hantzsch thiazole synthesis. This method involves the reaction of a substituted thiourea with α-halo ketones in the presence of a solvent like ethanol . For instance, 3-chloro-2-methylphenylthiourea can be reacted with 4-fluorophenacyl bromide under reflux conditions to yield the desired thiazole derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the Hantzsch synthesis under controlled conditions to ensure high yield and purity. This might include optimizing reaction parameters such as temperature, solvent, and reaction time.
Chemical Reactions Analysis
Types of Reactions
5-(3-Chloro-4-methylphenyl)thiazol-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the phenyl ring can be substituted with other nucleophiles.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like amines or thiols, often under basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazole derivatives, while oxidation and reduction can lead to changes in the functional groups attached to the thiazole ring .
Scientific Research Applications
5-(3-Chloro-4-methylphenyl)thiazol-2-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(3-Chloro-4-methylphenyl)thiazol-2-amine involves its interaction with specific molecular targets. For instance, it can bind to bacterial enzymes, inhibiting their activity and leading to antimicrobial effects . The compound’s structure allows it to interact with various biological pathways, making it a versatile agent in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound shares a similar thiazole core but has different substituents, leading to variations in its biological activity.
4-(5-Chloro-2-methoxyphenyl)thiazol-2-amine: Another related compound with a methoxy group instead of a methyl group, affecting its chemical properties and applications.
Uniqueness
5-(3-Chloro-4-methylphenyl)thiazol-2-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These characteristics influence its reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H9ClN2S |
---|---|
Molecular Weight |
224.71 g/mol |
IUPAC Name |
5-(3-chloro-4-methylphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C10H9ClN2S/c1-6-2-3-7(4-8(6)11)9-5-13-10(12)14-9/h2-5H,1H3,(H2,12,13) |
InChI Key |
OEOARMLJFUPXJB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CN=C(S2)N)Cl |
Origin of Product |
United States |
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